Aquilarone B

Anti-inflammatory Nitric oxide inhibition Macrophage assay

Research programs requiring anti-inflammatory chromone derivatives face confounding variability from class-based compound substitution. Aquilarone B (CAS 1404479-45-3) resolves this with the highest potency in the aquilarone series. • NO inhibition IC50 5.12 μM-1.48-fold more potent than Aquilarone A, 4.35-fold vs. Aquilarone E • ≥98% HPLC purity; full spectroscopic characterization (NMR, MS, UV, IR, ECD) • Definitive CAS registry & validated HPLC quantification (RSD <2%) for cross-study reproducibility

Molecular Formula C17H18O6
Molecular Weight 318.32 g/mol
Cat. No. B15138869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAquilarone B
Molecular FormulaC17H18O6
Molecular Weight318.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O
InChIInChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14-,15-,16+/m0/s1
InChIKeyCWMIROLCTHMEEO-YHUYYLMFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aquilarone B Differentiation


Aquilarone B is a 2-(2-phenylethyl)chromone derivative (molecular formula C17H18O6, MW 318.32 g/mol, CAS 1404479-45-3) [1] isolated from the resinous heartwood of Aquilaria sinensis (agarwood) . It is one of nine structurally related aquilarones (A–I) originally characterized from the same source material [2]. The compound exhibits quantifiable anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, as measured by nitric oxide (NO) production inhibition [3]. This guide focuses exclusively on comparator-based, numerically defined differentiation relevant to research selection and procurement decisions.

Aquilarone B Non-Interchangeability


The 2-(2-phenylethyl)chromone (PEC) class comprises over 160 structurally characterized members from Aquilaria species [1], with significant variation in hydroxylation patterns, oxidation states, and stereochemistry that translate to quantifiably distinct bioactivity profiles [2]. Within the aquilarone subseries alone (A–I), NO inhibitory IC50 values span a >4-fold range (5.12–22.26 μM) under identical assay conditions [3], demonstrating that structural micro-differences produce macro-differences in functional potency. Substituting one PEC derivative for another without experimental validation of the specific compound–activity relationship risks introducing uncontrolled variables that confound reproducibility and invalidate cross-study comparisons.

Aquilarone B Comparator Evidence


Anti-Inflammatory Potency vs. Aquilarone A

In a standardized LPS-stimulated RAW 264.7 macrophage assay measuring nitric oxide (NO) production, Aquilarone B demonstrates quantifiably distinct anti-inflammatory potency compared to its closest structural analog Aquilarone A. Both compounds were evaluated in the same study under identical experimental conditions [1].

Anti-inflammatory Nitric oxide inhibition Macrophage assay

Anti-Inflammatory Activity vs. Aquilarone E

Within the aquilarone series evaluated in the same RAW 264.7 NO inhibition assay, Aquilarone B (IC50 = 5.12 μM) exhibits markedly different activity compared to Aquilarone E (IC50 = 22.26 μM) [1], representing the range extremes of the aquilarone A–I series.

Inflammation RAW 264.7 Chromone SAR

Anti-Inflammatory Potency vs. Aquilarone F

Aquilarone B demonstrates quantifiably higher anti-inflammatory potency than Aquilarone F in the same LPS-stimulated RAW 264.7 NO production assay [1]. Both compounds share the 2-(2-phenylethyl)chromone core but differ in hydroxylation configuration.

Anti-inflammatory Nitric oxide Structure-activity relationship

Relative Abundance vs. Aquilarone C

In HPLC quantification of biologically induced agarwood, Aquilarone B content was measured at 3.4118 mg/g in the outer black resinous region (sample B1) [1], while Aquilarone C content in the same sample was 1.0216 mg/g.

Phytochemical analysis HPLC quantification Agarwood quality

Structural Confirmation

The structure of Aquilarone B was elucidated through comprehensive spectroscopic analysis including UV, IR, NMR (1D and 2D), and mass spectrometry (MS), establishing its identity as a specific 2-(2-phenylethyl)chromone derivative with defined stereochemistry [1]. This contrasts with many PEC derivatives that lack complete stereochemical characterization.

Structural elucidation Quality control NMR spectroscopy

Purity Specification

Aquilarone B is commercially available with a standardized purity specification of ≥98% as determined by HPLC analysis, with structural identity confirmation via MS and NMR [1]. This purity threshold meets the typical requirements for in vitro bioactivity studies and serves as a benchmark for procurement quality control.

Purity specification Quality control Procurement standard

Aquilarone B Application Scenarios


In Vitro Anti-Inflammatory Screening

Research programs requiring the highest anti-inflammatory potency among commercially available aquilarone derivatives should prioritize Aquilarone B. With an IC50 of 5.12 μM in RAW 264.7 NO inhibition [1], Aquilarone B demonstrates 1.48-fold higher potency than Aquilarone A and 4.35-fold higher potency than Aquilarone E [2]. This potency advantage translates to reduced compound consumption per assay, lower per-experiment material costs, and potentially lower solvent/DMSO carryover effects in cellular assays.

SAR Studies of PEC Derivatives

The >4-fold activity range across the aquilarone series (IC50: 5.12–22.26 μM) [1] positions Aquilarone B as the high-potency anchor compound for SAR investigations. Researchers can benchmark structural modifications against Aquilarone B's 5.12 μM IC50 to assess whether modifications enhance or diminish anti-inflammatory activity. The availability of Aquilarone A (7.56 μM) and Aquilarone F (15.34 μM) as intermediate-activity comparators [1] enables multi-point activity correlation with structural features.

Agarwood Quality Control & Authentication

Aquilarone B content varies significantly across different regions of agarwood tissue: 3.4118 mg/g in outer resinous regions versus 1.4249 mg/g in inner brown regions [1]. This 2.4-fold content differential positions Aquilarone B as a quantitative marker for agarwood quality grading and authentication. Its HPLC detection method is established with linear range 14.32–716 μg/mL and RSD <2% [1], enabling robust quantification in botanical raw material quality assessment.

Reference Standard for Method Development

Aquilarone B's complete spectroscopic characterization (NMR, MS, UV, IR, ECD) [1] and commercial availability at ≥98% HPLC purity [2] make it suitable as a reference standard for method development and cross-study comparisons. Its defined CAS registry (1404479-45-3) and established molecular identity [3] provide unambiguous traceability, which is essential for publications requiring reproducible compound identification and for regulatory submissions referencing specific chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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